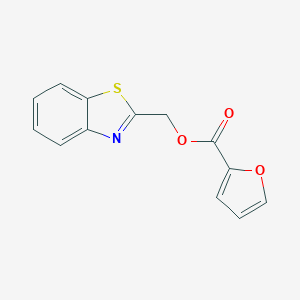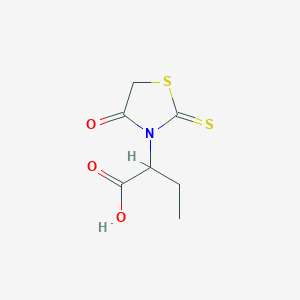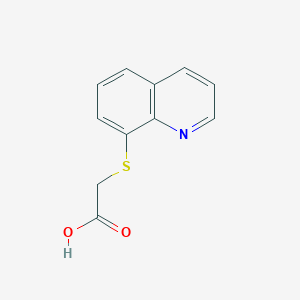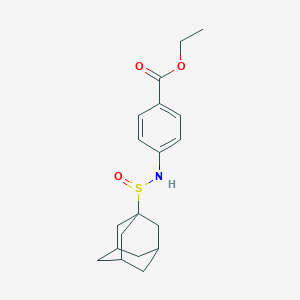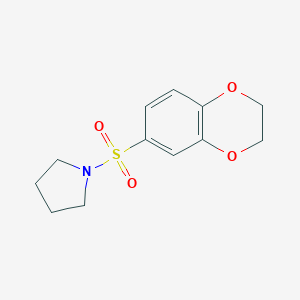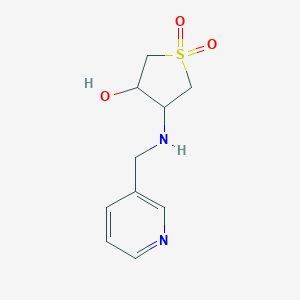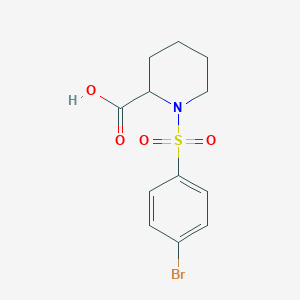
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfonyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the sulfonyl group.
Hydrolysis: The carboxylic acid group can participate in hydrolysis reactions, forming corresponding salts and esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of a piperidine ring, which can affect its binding properties and reactivity.
Uniqueness
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and carboxylic acid groups allows for diverse interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXCFKAZNUOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)
![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
